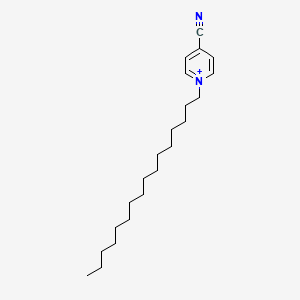
2,2',4-Trichlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,4-Trichlorodiphenyl ether is a chemical compound with the molecular formula C12H7Cl3O. It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence .
准备方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,2’,4-Trichlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
化学反应分析
Types of Reactions: 2,2’,4-Trichlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenols, while reduction can produce alcohols .
科学研究应用
2,2’,4-Trichlorodiphenyl ether has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of various industrial products, including plastics and resins.
作用机制
The mechanism of action of 2,2’,4-Trichlorodiphenyl ether involves its interaction with molecular targets and pathways in biological systems. It is known to act as an endocrine disruptor, interfering with hormone functions. This can lead to various physiological and developmental effects, including alterations in thyroid hormone levels and reproductive health .
相似化合物的比较
- 2,4,4’-Trichlorodiphenyl ether
- 2,2’,5-Trichlorodiphenyl ether
- 2,2’,6-Trichlorodiphenyl ether
Comparison: 2,2’,4-Trichlorodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it may exhibit different toxicological profiles and environmental behaviors .
属性
CAS 编号 |
68914-97-6 |
|---|---|
分子式 |
C12H7Cl3O |
分子量 |
273.5 g/mol |
IUPAC 名称 |
2,4-dichloro-1-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H |
InChI 键 |
YXMNUPKWUMIZAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)


